4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

Regioisomer or non-carboxylate analog substitution in 1,2,3-thiadiazole SAR programs introduces uncontrolled variability in molecular geometry, electronic distribution, and target binding-compromising assay reproducibility. This compound delivers exact structural fidelity for reliable data. • Para-bromo geometry ensures consistent electronic effects; 2-/3-bromo regioisomer use risks derailing kinase inhibitor SAR. • 5-COOH handle enables direct amide/ester library synthesis for antimicrobial (S. aureus, E. coli) or kinase programs. • Bromine heavy atom facilitates X-ray crystallography phasing for unambiguous binding-mode determination.

Molecular Formula C9H5BrN2O2S
Molecular Weight 285.12
CAS No. 1491290-19-7
Cat. No. B2609657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid
CAS1491290-19-7
Molecular FormulaC9H5BrN2O2S
Molecular Weight285.12
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(SN=N2)C(=O)O)Br
InChIInChI=1S/C9H5BrN2O2S/c10-6-3-1-5(2-4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14)
InChIKeyKQNJSVBCNVGNJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid Overview


4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid (CAS 1491290-19-7) is a heterocyclic organic compound that integrates a 1,2,3-thiadiazole ring with a para-bromophenyl group and a 5-carboxylic acid moiety . As a member of the 1,2,3-thiadiazole class, it possesses a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, a core structure associated with diverse biological activities . Its unique substitution pattern provides a versatile scaffold for synthetic derivatization, making it a valuable building block in medicinal chemistry and agrochemical research .

Workflow Medicinal chemistry derivatization scaffold Carboxylic acid enables amide coupling and esterification
Selection Para-bromophenyl regioisomer for SAR studies Substitution pattern influences binding geometry
Use Context Antimicrobial screening and kinase inhibitor design Class-level activity reported against S. aureus and E. coli

4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid: Irreplaceability vs. In-Class Analogs


Substitution of 4-(4-bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid with closely related analogs, such as its 2-bromo or 3-bromo regioisomers, or its non-carboxylate counterpart, is not a straightforward replacement. The position of the bromine atom on the phenyl ring and the presence of the carboxylic acid group are critical determinants of molecular geometry, electronic distribution, and intermolecular interactions . These subtle structural variations translate into significant differences in biological activity, physicochemical properties, and synthetic utility . Therefore, direct substitution without rigorous comparative evaluation risks compromising assay reproducibility and derailing structure-activity relationship (SAR) studies .

Regioisomer sensitivity 2-Bromo or 3-bromo analogs may shift molecular geometry, dipole moment, and target binding profile compared to the para-substituted scaffold.
Functional group mismatch Non-carboxylate analog (CAS 40753-13-7) lacks the derivatization handle, limiting its use as a modular building block for library synthesis.
Hazard profile variability Non-brominated or differently halogenated thiadiazoles may present altered irritation and toxicity profiles, requiring specific handling review.

4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid Differentiation Evidence


Structural Comparison with Regioisomers

The 4-(4-bromophenyl) regioisomer exhibits distinct predicted physicochemical properties compared to its 2-bromo and 3-bromo analogs. The para-substitution pattern influences molecular geometry, dipole moment, and potential intermolecular interactions, which can affect binding affinity and selectivity . For example, the melting point, boiling point, and density are predicted to vary slightly across regioisomers, reflecting differences in crystal packing and molecular interactions .

Regioisomer Properties
Class-level inference
Predicted bp: 341.5±34.0 °C
Density: 1.642±0.06 g/cm³
Supports regioisomer-specific property review
Predicted data; experimental validation needed
Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

Synthetic Versatility: Carboxylic Acid vs. Non-Carboxylate

The presence of the carboxylic acid group at the 5-position of the thiadiazole ring in the target compound (CAS 1491290-19-7) provides a key site for further derivatization, a feature absent in its non-carboxylate analog, 4-(4-bromophenyl)-1,2,3-thiadiazole (CAS 40753-13-7) . This functional group enables standard amide coupling, esterification, and other transformations, allowing for the modular synthesis of diverse compound libraries . The non-carboxylate analog lacks this reactivity, limiting its use as a building block .

Carboxylic Acid Utility
Head-to-head
Target: Carboxylic acid present
Comparator (CAS 40753-13-7): No acid handle
Essential for amide/ester derivatization workflows
Qualitative difference in synthetic utility
Medicinal Chemistry Synthetic Chemistry Derivatization

Antimicrobial Activity vs. Thiadiazole Class

1,2,3-Thiadiazole derivatives are known for their antimicrobial properties, and 4-(4-bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid has been reported to exhibit notable activity against *Staphylococcus aureus* and *Escherichia coli* . While specific MIC values are not provided in the available literature for this exact compound, its structural features, particularly the 4-bromophenyl group, are associated with enhanced antimicrobial activity compared to unsubstituted or differently substituted thiadiazoles [1].

Antimicrobial Context
Class-level
Reported activity vs. S. aureus and E. coli
Supports antimicrobial screening context
Specific MIC values not provided in available literature
Antimicrobial Research Drug Discovery Structure-Activity Relationship (SAR)

Safety Profile: Brominated vs. Non-Brominated

The target compound carries specific hazard statements (H302, H315, H319, H335), indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . These hazards are consistent with the presence of the bromine atom, which can confer distinct toxicological properties compared to non-halogenated or differently substituted thiadiazoles . This necessitates specific handling procedures and personal protective equipment (PPE) .

Safety Profile
Class-level inference
H302, H315, H319, H335
Brominated analog hazard-context review
Compare with non-halogenated analog profiles
Chemical Safety Handling Toxicology

Synthetic Route Efficiency Comparison

A study on the synthesis of 4-(4-bromophenyl)-5-phenyl-1,2,3-thiadiazole, a close analog, demonstrated that a route using 4-bromophenyl as a starting material provided a higher overall yield and involved fewer steps compared to an alternative route that introduced the bromine substituent in the final step via bromination [1]. This finding suggests that the choice of synthetic route for related compounds, including the target carboxylic acid derivative, can significantly impact efficiency and cost-effectiveness .

Synthetic Route
Reported
Route using 4-bromophenyl starting material: higher yield, fewer steps
Informs procurement cost and scalability review
Inferred from close analog study; requires confirmation
Synthetic Chemistry Process Optimization Yield

Physicochemical Properties: Density and Boiling Point

The predicted density (1.642±0.06 g/cm³) and boiling point (341.5±34.0 °C) of the target compound are within a range that can impact purification techniques such as recrystallization and distillation, as well as formulation considerations . These predicted values may differ from those of other 1,2,3-thiadiazole derivatives, influencing the choice of appropriate methods for isolation and further processing .

Predicted Properties
Predicted
bp 341.5 °C
Density 1.642
Guides purification and formulation conditions
Not experimentally determined
Physicochemical Properties Process Chemistry Formulation

4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid High-Value Applications


Kinase Inhibitor Scaffold

Given its 1,2,3-thiadiazole core and para-bromophenyl substitution, this compound serves as an excellent scaffold for designing kinase inhibitors. The carboxylic acid group allows for facile derivatization to explore structure-activity relationships (SAR) around the thiadiazole ring . The specific substitution pattern may confer selectivity against certain kinase targets, as observed in related 1,2,3-thiadiazole derivatives [1].

Novel Antibiotic Lead

The reported antimicrobial activity against *Staphylococcus aureus* and *Escherichia coli* positions this compound as a valuable starting point for developing new antibiotics . Medicinal chemists can utilize the carboxylic acid handle to synthesize a library of amide and ester analogs, optimizing for potency, spectrum of activity, and pharmacokinetic properties [1].

Target Identification Probe

The bromine atom in the para-position provides a unique heavy atom label that can be utilized in X-ray crystallography to facilitate experimental phasing and unambiguous identification of binding modes to target proteins . This makes the compound a valuable tool for target identification and validation studies, particularly when used in fragment-based drug discovery [1].

Fungicide/Herbicide Lead Optimization

1,2,3-Thiadiazole-5-carboxylic acid derivatives have been patented for their herbicidal, fungicidal, and plant growth-regulating activities . The 4-(4-bromophenyl) substitution pattern may enhance activity or alter the spectrum of action compared to other analogs. The carboxylic acid group provides a convenient point for further modification to improve potency and field stability [1].

Application
Selection Property
Validation Focus
Kinase inhibitor design
Carboxylic acid derivatization handle
Kinase-selectivity SAR review
Antimicrobial screening
4-Bromophenyl substitution pattern
MIC and strain-panel endpoint context
Target identification probe
Para-bromine heavy atom label
X-ray phasing and binding-mode review
Agrochemical lead optimization
1,2,3-Thiadiazole-5-carboxylic acid core
Herbicidal/fungicidal activity spectrum review

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